molecular formula C10H11NO4S B2925962 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 500292-31-9

3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No.: B2925962
CAS No.: 500292-31-9
M. Wt: 241.26
InChI Key: CBBMWYALVWTFIS-UHFFFAOYSA-N
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Description

3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS 500292-31-9) is a chemical compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 g/mol . It is a derivative of the sulfamoyl benzoic acid (SBA) class of compounds, which have been identified in scientific research as a promising scaffold for the development of non-lipid agonists for Lysophosphatidic Acid (LPA) receptors, specifically the LPA2 GPCR subtype . The LPA2 receptor is known to mediate antiapoptotic effects and promote cell regeneration . Research into SBA analogues aims to develop specific receptor agonists that could help attenuate programmed cell death, such as that elicited by radiation and chemotherapeutic agents, offering potential pathways for therapeutic intervention . The structural motif of this compound, featuring a benzoic acid group linked to a sulfamoyl moiety, is characteristic of molecules explored for targeted biological activity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information. The specific hazard codes for this compound are not fully classified in the searched sources. As a general safety precaution, use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(prop-2-enylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-2-6-11-16(14,15)9-5-3-4-8(7-9)10(12)13/h2-5,7,11H,1,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBMWYALVWTFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500292-31-9
Record name 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid
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Synthetic Methodologies and Chemical Transformations of 3 Prop 2 En 1 Yl Sulfamoyl Benzoic Acid and Its Analogues

Synthesis of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid Core Structure

The construction of the this compound core primarily involves the formation of a stable sulfonamide linkage between a benzoic acid derivative and an allyl amine.

Precursor Synthesis and Functional Group Introduction

The key precursor for the synthesis is 3-(chlorosulfonyl)benzoic acid. This intermediate is typically synthesized from benzoic acid through chlorosulfonation. prepchem.comchemicalbook.com One common method involves the reaction of benzoic acid with chlorosulfonic acid. prepchem.comchemicalbook.com In some procedures, thionyl chloride is used to facilitate the reaction, which is then quenched with ice water to precipitate the 3-(chlorosulfonyl)benzoic acid product. prepchem.com Alternative starting materials such as 3-aminobenzoic acid can also be converted to 3-(chlorosulfonyl)benzoic acid via reaction with chlorosulfonic acid. ontosight.ai

Once 3-(chlorosulfonyl)benzoic acid is obtained, the introduction of the (prop-2-en-1-yl)sulfamoyl group is achieved by reacting it with allylamine (B125299). nsf.gov This reaction is a nucleophilic substitution where the amino group of allylamine attacks the electrophilic sulfur atom of the chlorosulfonyl group, displacing the chloride and forming the sulfamoyl bond. mdpi.com

Optimizing Reaction Conditions for Sulfamoyl Bond Formation

The formation of the sulfonamide bond is a critical step, and its efficiency can be influenced by several factors. organic-chemistry.org The reaction between the sulfonyl chloride and the amine is often carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. mdpi.comgoogle.com Common bases include sodium carbonate, triethylamine, or pyridine. mdpi.comgoogle.com The choice of solvent is also important, with aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) being frequently employed. nsf.govnih.gov In some cases, a two-phase system using an organic solvent and an aqueous basic solution (Schotten-Baumann conditions) can be utilized to facilitate the reaction. mdpi.com

The reaction temperature and time are also key parameters to control for optimal yield and purity. While many sulfonamide syntheses proceed readily at room temperature, gentle heating may be required for less reactive amines. mdpi.com The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.

Table 1: Reaction Parameters for Sulfamoyl Bond Formation
ParameterTypical ConditionsRationale
BaseTriethylamine, Pyridine, Sodium CarbonateNeutralizes HCl byproduct, drives reaction to completion. mdpi.comgoogle.com
SolventDCM, THF, AcetonitrileProvides a medium for the reaction, dissolves reactants. nsf.govnih.gov
TemperatureRoom Temperature to RefluxControls reaction rate; higher temperatures for less reactive substrates. mdpi.com
Reaction Time1-24 hoursEnsures complete conversion of starting materials.

Derivatization Strategies at the Prop-2-en-1-yl Moiety

The prop-2-en-1-yl (allyl) group offers several avenues for structural modification, allowing for the exploration of the structure-activity relationship of these compounds. The reactivity of the allylic C-H bonds and the double bond itself are key to these transformations. wikipedia.org

Modifications to the Alkenyl Group (e.g., saturation, alkynylation)

The double bond of the allyl group is susceptible to a variety of chemical transformations.

Saturation: The alkenyl group can be readily saturated to the corresponding propyl group through catalytic hydrogenation. This is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This modification removes the reactivity associated with the double bond and alters the conformational flexibility of the side chain.

Alkynylation: While direct conversion of the alkene to an alkyne is not a straightforward single-step process, synthetic strategies can be employed to introduce an alkyne functionality. One approach could involve the dehydrohalogenation of a di-halogenated intermediate, which can be formed by the addition of a halogen (e.g., bromine) across the double bond. Alternatively, building blocks containing a propargyl group (prop-2-yn-1-yl) could be used in the initial synthesis instead of allylamine to directly incorporate the alkyne moiety. sigmaaldrich.com

Substituent Effects on the Propyl Chain

The introduction of substituents on the propyl chain can significantly influence the compound's properties. The allylic position is particularly reactive and amenable to functionalization. wikipedia.org For instance, allylic oxidation can introduce a hydroxyl group. wikipedia.org Furthermore, palladium-catalyzed reactions, such as the Tsuji-Trost reaction, can be employed to introduce various nucleophiles at the allylic position. wikipedia.org The electronic and steric effects of these substituents can be systematically studied to understand their impact on biological activity.

Modifications of the Benzoic Acid Core

The benzoic acid portion of the molecule also presents opportunities for derivatization.

The carboxylic acid group can be converted to a variety of other functional groups. For example, it can be reduced to an alcohol or converted to an amide through coupling reactions with various amines. nih.gov Standard coupling reagents such as carbodiimides (e.g., EDC) can be used to facilitate amide bond formation. nih.gov

Furthermore, the aromatic ring itself can be modified. Electrophilic aromatic substitution reactions can introduce substituents at the positions ortho and para to the carboxylic acid and sulfamoyl groups. However, the directing effects of both existing substituents must be considered. Iridium-catalyzed C-H activation has emerged as a powerful tool for the ortho-selective amination of benzoic acids, offering a predictable way to introduce amine functionalities. nih.gov

Table 2: Potential Modifications of the Benzoic Acid Core
Modification TypeExample ReactionPotential Outcome
Carboxylic Acid DerivatizationAmide coupling with an amineIntroduces diverse substituents, modulates solubility and hydrogen bonding. nih.gov
Aromatic Ring SubstitutionDirected C-H aminationAdds functional groups at specific positions, altering electronic properties. nih.gov
Carboxylic Acid ReductionReduction with a reducing agent (e.g., LiAlH4)Converts the carboxylic acid to a primary alcohol, changing polarity and reactivity.

Halogenation and Other Aromatic Substitutions (e.g., fluoro, chloro)

Electrophilic aromatic substitution reactions are a cornerstone of synthetic organic chemistry, enabling the introduction of various functional groups onto the benzene (B151609) ring of this compound and its analogues. masterorganicchemistry.comlibretexts.org The inherent directing effects of the substituents on the aromatic ring, namely the carboxyl and sulfamoyl groups, play a crucial role in determining the regioselectivity of these reactions. Both the carboxylic acid and the sulfonamide moieties are meta-directing and deactivating groups, which influences the conditions required for substitution. numberanalytics.com

Halogenation, such as chlorination and bromination, can be achieved using appropriate halogenating agents in the presence of a Lewis acid catalyst. masterorganicchemistry.com For instance, the reaction of a benzoic acid derivative with a halogen typically requires a catalyst to enhance the electrophilicity of the halogen. masterorganicchemistry.com The conditions for these reactions must be carefully controlled to prevent unwanted side reactions, such as benzylic halogenation if there were susceptible alkyl groups. google.com The introduction of fluorine atoms can be more challenging and may require specialized reagents.

The presence of the deactivating groups on the benzene ring necessitates more forcing conditions for electrophilic aromatic substitution compared to activated aromatic systems. msu.edu Nevertheless, these reactions provide a direct route to analogues with modified electronic and lipophilic properties, which can significantly impact their biological activity.

Carboxyl Group Derivatization (e.g., esterification, amide formation)

The carboxylic acid functionality of this compound is a prime site for chemical modification, allowing for the synthesis of a wide range of derivatives, most notably esters and amides.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several well-established methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. tcu.edu The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. tcu.edu For example, the esterification of a benzoic acid derivative with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl ester. tcu.eduresearchgate.net The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby modulating the compound's physicochemical properties. dergipark.org.trgoogle.com

Amide Formation: The synthesis of amides from the carboxylic acid group introduces a key structural motif found in many biologically active molecules. This transformation is generally achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. google.combrieflands.com The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the desired amide. nih.govresearchgate.netrsc.org A variety of amines can be employed in this reaction, leading to a diverse library of N-substituted benzamides. researchgate.netresearchgate.net This modular approach is highly valuable for SAR studies, allowing for the systematic exploration of the chemical space around the core scaffold. nih.gov

Table 1: Examples of Carboxyl Group Derivatization Reactions
Reaction TypeReactantsKey Reagents/ConditionsProduct Type
EsterificationThis compound, Alcohol (e.g., Methanol, Ethanol)Strong acid catalyst (e.g., H₂SO₄), RefluxAlkyl 3-[(prop-2-en-1-yl)sulfamoyl]benzoate
Amide FormationThis compound, Amine (e.g., Propylamine, Aniline)1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. AmineN-Substituted 3-[(prop-2-en-1-yl)sulfamoyl]benzamide

Introduction of Heterocyclic Systems

The incorporation of heterocyclic moieties into the structure of this compound analogues can lead to significant improvements in biological activity and pharmacokinetic properties. Heterocycles can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.

One common strategy for introducing heterocyclic systems is through the derivatization of the carboxylic acid group to form an amide linkage with a heterocyclic amine. nih.gov For example, reacting the acyl chloride of this compound with aminothiazole or aminopyrrole would result in analogues bearing these heterocyclic systems.

Variations in the Sulfamoyl Linkage

The sulfamoyl linkage (-SO₂NH-) is a critical component of the this compound scaffold, contributing to its structural integrity and potential biological activity. Modifications to this linker, both at the sulfonamide nitrogen and through isosteric replacement of the sulfonyl group, represent important avenues for analogue design.

N-Substitution on the Sulfonamide Nitrogen

The hydrogen atom on the sulfonamide nitrogen of this compound is amenable to substitution with a variety of alkyl and aryl groups. researchgate.netnih.gov This modification can influence the compound's acidity, lipophilicity, and hydrogen bonding capacity. The synthesis of N-substituted analogues typically starts from 3-(chlorosulfonyl)benzoic acid, which is then reacted with a primary or secondary amine. nih.gov

For instance, reacting 3-(chlorosulfonyl)benzoic acid with a range of primary amines (R-NH₂) would yield a series of N-alkyl or N-aryl-3-sulfamoylbenzoic acid derivatives. Subsequent reaction with prop-2-en-1-amine would then introduce the allyl group if it were not already present on the amine. The synthesis of 2-(N-allylsulfamoyl)-N-propylbenzamide has been reported via a tandem one-pot reaction under sonication, showcasing a modern synthetic approach to such derivatives. mdpi.com The choice of the N-substituent can be guided by the desire to introduce specific functionalities or to probe the steric and electronic requirements of a biological target. researchgate.net

Isosteric Replacements of the Sulfonyl Group

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. nih.gov In the context of this compound, the sulfonyl group (-SO₂-) can be replaced with other functional groups that mimic its size, shape, and electronic properties. researchgate.net

One common bioisostere for the sulfonamide group is the carboxamide group (-CONH-). nih.govdrughunter.com The synthesis of such an analogue would involve replacing the sulfamoylbenzoic acid backbone with an aminobenzoic acid derivative. While sulfonamides and carboxamides share some geometric similarities, they differ in their acidity and hydrogen bonding patterns, which can lead to distinct biological activities. nih.gov

Another potential isosteric replacement for the sulfonyl group is a phosphonyl group (-PO₂-). However, the synthesis of phosphonic acid analogues can be more complex. More subtle modifications could involve replacing one of the sulfonyl oxygens with another atom or group, although such transformations are less common. The goal of isosteric replacement is to fine-tune the properties of the molecule to enhance its efficacy, selectivity, and pharmacokinetic profile. nih.gov

Table 2: Potential Isosteric Replacements for the Sulfonyl Group
Original GroupIsosteric ReplacementKey Physicochemical Differences
Sulfonyl (-SO₂-)Carbonyl (-CO-) in a carboxamideDifferent acidity (pKa), hydrogen bonding patterns, and metabolic stability. nih.gov
Sulfonyl (-SO₂-)Phosphonyl (-PO₂-)Different geometry and acidity.

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules to minimize environmental impact and enhance efficiency. sci-hub.setandfonline.com The synthesis of this compound and its analogues can benefit from the application of these principles.

One key aspect of green chemistry is the use of environmentally benign solvents. sci-hub.se Traditional organic solvents can be replaced with greener alternatives such as water, ionic liquids, or deep eutectic solvents. dergipark.org.trrsc.org For example, the synthesis of sulfonamides has been reported in aqueous media, which simplifies purification and reduces the use of volatile organic compounds. rsc.org

Another principle of green chemistry is the development of catalytic and atom-economical reactions. acs.org The use of catalysts can reduce the need for stoichiometric reagents and minimize waste generation. For instance, nano-catalysts have been developed for the efficient synthesis of sulfonamides. acs.org Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another promising green approach for the synthesis of sulfonamides. rsc.org These methods can lead to higher yields, shorter reaction times, and a reduced environmental footprint. rsc.org

Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can improve efficiency and reduce waste. mdpi.com By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and cost-effective.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular framework can be constructed.

The ¹H NMR spectrum of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals for the aromatic protons of the benzoic acid ring and the protons of the prop-2-en-1-yl (allyl) group.

The aromatic region typically displays complex splitting patterns due to the meta-substitution pattern. The proton at position 2 of the ring is expected to appear as a singlet or a finely split triplet at the lowest field due to the deshielding effects of the adjacent carboxylic acid and sulfamoyl groups. The protons at positions 4, 5, and 6 would show characteristic doublet and triplet signals with coupling constants typical for ortho and meta relationships.

The allyl group protons exhibit characteristic chemical shifts and couplings. The internal methine proton (-CH=) appears as a multiplet due to coupling with both the terminal vinyl protons (=CH₂) and the methylene (B1212753) protons (-CH₂-N). The two terminal vinyl protons are diastereotopic and are expected to appear as distinct multiplets. The methylene protons adjacent to the nitrogen atom typically appear as a doublet, coupled to the N-H proton. A broad singlet corresponding to the acidic proton of the carboxylic acid group is also anticipated at a significantly downfield chemical shift, often above 10 ppm. The sulfamoyl N-H proton would likely appear as a triplet due to coupling with the adjacent methylene group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
COOH > 10.0 br s -
Ar-H2 8.3 - 8.5 t J ≈ 1.8
Ar-H6 8.1 - 8.3 d J ≈ 7.8
Ar-H4 8.0 - 8.2 d J ≈ 7.8
Ar-H5 7.6 - 7.8 t J ≈ 7.8
SO₂NH 5.5 - 6.5 t J ≈ 6.0
-CH=CH₂ 5.7 - 5.9 m -
=CH₂ (trans) 5.2 - 5.4 d J ≈ 17.0
=CH₂ (cis) 5.1 - 5.3 d J ≈ 10.0

Note: Predicted values are based on analysis of similar structures and may vary depending on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. The aromatic carbons will appear in the 125-140 ppm region. The carbon atom attached to the sulfamoyl group (C3) and the carbon attached to the carboxylic acid group (C1) are quaternary and will appear as weak signals at the lower field end of this range. The protonated aromatic carbons (C2, C4, C5, C6) will show more intense signals.

The carbons of the allyl group are expected in the upfield region. The internal sp² carbon (-CH=) will be in the 130-135 ppm range, while the terminal sp² carbon (=CH₂) will be around 115-120 ppm. The sp³ hybridized methylene carbon (-CH₂-N) attached to the nitrogen will be the most upfield, typically appearing around 45-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O 167.0
Ar-C3 140.0
Ar-C1 135.0
-CH=CH₂ 132.0
Ar-C5 130.0
Ar-C6 129.0
Ar-C4 128.0
Ar-C2 126.0
=CH₂ 118.0

Note: Predicted values are based on analysis of similar structures and may vary depending on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons in the allyl group (-CH=CH₂ and -NCH₂-CH=) and within the aromatic ring (e.g., between H4, H5, and H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It allows for the direct assignment of the ¹³C signals for all protonated carbons by linking them to their corresponding, already assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). HMBC is crucial for establishing the connectivity between different fragments of the molecule. Key expected correlations would include:

The methylene protons (-NCH₂-) to the internal and terminal carbons of the allyl group (-CH=CH₂) and to the C3 of the aromatic ring.

The aromatic proton H2 to the carbonyl carbon (C=O) and to C4 and C6.

The aromatic proton H4 to C2, C6, and the sulfonyl-bearing C3.

Together, these 2D NMR techniques provide a definitive confirmation of the covalent structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its various functional groups.

S=O Stretching: The sulfonyl group (SO₂) gives rise to two strong and characteristic stretching vibrations. scielo.br The asymmetric stretch (νas(SO₂)) is typically observed in the 1330-1370 cm⁻¹ range, while the symmetric stretch (νs(SO₂)) appears at 1140-1180 cm⁻¹. scielo.br These are often strong bands in both IR and Raman spectra.

C=O Stretching: The carbonyl group of the carboxylic acid is expected to produce a very strong and sharp absorption band (ν(C=O)) in the IR spectrum, typically between 1680-1710 cm⁻¹ for aromatic carboxylic acids that form hydrogen-bonded dimers in the solid state. nih.gov

N-H Stretching: The N-H bond of the sulfamoyl group will show a stretching vibration (ν(N-H)) in the region of 3200-3300 cm⁻¹. scielo.br The exact position and shape of this band can be influenced by hydrogen bonding.

C=C Stretching: The alkene C=C double bond of the allyl group will exhibit a stretching vibration (ν(C=C)) around 1640-1650 cm⁻¹. This band is often of medium to weak intensity in the IR spectrum but can be stronger in the Raman spectrum.

O-H Stretching: The O-H group of the carboxylic acid displays a very broad and strong absorption band in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹, which is characteristic of hydrogen-bonded dimers. slideshare.net

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. Aromatic ring C=C stretching modes typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
Carboxylic Acid (O-H) Stretching 2500 - 3300 Strong, Broad
Sulfonamide (N-H) Stretching 3200 - 3300 Medium
Aromatic (C-H) Stretching 3000 - 3100 Medium
Carboxylic Acid (C=O) Stretching 1680 - 1710 Strong
Alkene (C=C) Stretching 1640 - 1650 Medium-Weak
Aromatic (C=C) Ring Stretching 1450 - 1600 Medium
Sulfonyl (S=O) Asymmetric Stretching 1330 - 1370 Strong

While detailed conformational analysis often requires advanced computational modeling or solid-state studies, vibrational spectroscopy can provide preliminary insights. The conformation of the sulfamoyl group relative to the benzene (B151609) ring can influence the vibrational frequencies of the S=O and C-S bonds. Studies on related benzenesulfonamides suggest that the most stable conformers often have the S-N bond oriented nearly perpendicular to the plane of the aromatic ring. kcl.ac.uk

Mass Spectrometry (MS)

Mass spectrometry serves as a fundamental analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with the molecular formula C₁₀H₁₁NO₄S, the theoretical monoisotopic mass is 241.04088 Da. uni.lu HRMS analysis would be expected to confirm this mass with high precision.

Predicted mass-to-charge ratios (m/z) for various adducts of the molecule, which could be observed in an HRMS experiment, offer further confirmation of the compound's identity. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data
Adductm/zPredicted CCS (Ų)
[M+H]⁺242.04816149.8
[M+Na]⁺264.03010157.0
[M-H]⁻240.03360152.2
[M+NH₄]⁺259.07470166.5
[M+K]⁺280.00404153.3

Data sourced from predicted values. uni.lu

Fragmentation Pathway Analysis for Structural Confirmation

While specific experimental fragmentation data for this compound is not widely published, a theoretical analysis of its structure suggests key fragmentation pathways under mass spectrometry conditions (e.g., Electron Impact or Electrospray Ionization). The structure contains several bonds susceptible to cleavage, including the C-S bond linking the benzene ring and the sulfamoyl group, the S-N bond of the sulfonamide, and the N-C bond connecting to the allyl group.

Expected fragmentation would likely involve:

Loss of the allyl group (C₃H₅).

Cleavage of the sulfonamide group, potentially leading to fragments corresponding to the benzoic acid moiety and the allylsulfamoyl radical.

Decarboxylation (loss of CO₂) from the benzoic acid group.

Analysis of the masses of these resulting fragment ions would provide unequivocal confirmation of the connectivity of the molecular structure.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. units.it Although a specific crystal structure for this compound is not publicly available, this technique would reveal critical geometric parameters if suitable crystals were grown. units.itresearchgate.net

Key findings from such an analysis would include:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-S, S=O, N-H) and angles, confirming the expected molecular geometry. researchgate.net

Torsional Angles: Determination of the rotational angles between the plane of the benzoic acid ring and the sulfamoyl group, as well as the conformation of the flexible prop-2-en-1-yl side chain.

Planarity: Confirmation of the planarity of the benzene ring.

These parameters collectively define the absolute configuration and conformational preferences of the molecule in the solid state.

Analysis of Intermolecular Interactions (e.g., hydrogen bonding networks, π-π stacking)

In the solid state, molecules of this compound would be expected to engage in various non-covalent interactions that dictate the crystal packing. Based on its functional groups, the primary interactions would likely be:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It is highly characteristic for benzoic acid derivatives to form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. researchgate.net Additionally, the sulfonamide N-H group can act as a hydrogen bond donor, and the sulfonyl oxygens (S=O) can act as acceptors, leading to a more extended hydrogen-bonding network. researchgate.net

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of the crystal packing environment. researchgate.net

A Hirshfeld analysis of this compound would yield a 2D fingerprint plot that quantifies the relative contributions of different types of intermolecular contacts. Based on analyses of similar organic molecules, it would be expected that:

H···H contacts would comprise a significant portion of the surface, reflecting the abundance of hydrogen atoms. nih.gov

O···H/H···O contacts would be prominent, corresponding to the strong hydrogen bonds involving the carboxylic acid and sulfonamide groups. nih.gov

C···H/H···C contacts would also be significant, representing weaker C-H···π and other van der Waals interactions. nih.gov

This quantitative breakdown helps in understanding the hierarchy and relative importance of the various forces holding the crystal together. nih.gov

Chemical Reactivity and Mechanistic Aspects

Reactivity of the Sulfamoyl Group

The sulfamoyl group [-SO₂NH-] is a key functional group that significantly influences the chemical properties of the molecule. The nitrogen atom, being directly attached to the electron-withdrawing sulfonyl group, possesses a proton that can be abstracted by a base. This acidity allows for N-alkylation and N-arylation reactions. For instance, in the presence of a suitable base, the nitrogen can be deprotonated to form an anion that can subsequently react with an electrophile.

The synthesis of related sulfonamides often involves the reaction of a sulfonyl chloride with an amine. nsf.gov In the case of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid, the primary amine (allylamine) has already reacted with 3-(chlorosulfonyl)benzoic acid. Further reactions at the nitrogen are possible. For example, N-alkylation can occur with alkyl halides, and N-arylation can be achieved through cross-coupling reactions. organic-chemistry.org

The sulfamoyl group is generally stable under many reaction conditions, but the N-S bond can be cleaved under certain reductive or harsh acidic/basic conditions. However, it is the reactivity of the N-H bond that is most commonly exploited in synthetic transformations.

Transformations of the Alkenyl Moiety

The prop-2-en-1-yl (allyl) group introduces a site of unsaturation, making it susceptible to a variety of addition and transformation reactions.

Electrophilic Addition: The double bond can undergo electrophilic addition reactions. For example, reaction with halogens (e.g., Br₂) would lead to the formation of a dihalogenated derivative. Similarly, hydrohalogenation (e.g., with HBr) would result in the corresponding haloalkane, with the regioselectivity following Markovnikov's or anti-Markovnikov's rule depending on the reaction conditions.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond to yield carbonyl compounds.

Allylic C-H Functionalization: The allylic C-H bonds are activated and can be targeted for functionalization. For instance, regioselective Cp*Ir(III)-catalyzed allylic C-H sulfamidation of allylbenzene (B44316) derivatives has been reported, suggesting that similar transformations could be possible for this compound.

Rearrangement Reactions: The allyl group can participate in rearrangement reactions. For example, N-allyl-N-sulfonyl ynamides have been shown to undergo aza-Claisen rearrangement. nih.gov While the target molecule is not an ynamide, the potential for rearrangements under specific thermal or catalytic conditions should be considered.

A summary of potential transformations of the alkenyl moiety is presented in the table below.

Reaction TypeReagentsPotential Product
HalogenationBr₂3-{[ (2,3-dibromopropyl)sulfamoyl]benzoic acid
HydrohalogenationHBr3-{[ (2-bromopropyl)sulfamoyl]benzoic acid
DihydroxylationOsO₄, NMO3-{[ (2,3-dihydroxypropyl)sulfamoyl]benzoic acid
Oxidative Cleavage1. O₃, 2. Zn/H₂O3-{[ (2-oxoethyl)sulfamoyl]benzoic acid

Reaction Pathways of the Carboxyl Group

The carboxylic acid group is a versatile functional group that can be converted into a wide array of derivatives. wikipedia.org

Esterification: In the presence of an alcohol and an acid catalyst, the carboxyl group can be converted into an ester. For example, reaction with methanol (B129727) would yield methyl 3-[(prop-2-en-1-yl)sulfamoyl]benzoate.

Amide Formation: The carboxylic acid can be activated and then reacted with an amine to form an amide. Common activating agents include thionyl chloride (SOCl₂) to form an acid chloride, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Patent literature describes the conversion of similar sulfamoylbenzoic acids to their acid chlorides, which are then reacted with amines to form amides. google.com

Reduction: The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: While generally requiring harsh conditions, oxidative decarboxylation of benzoic acid to phenol (B47542) is an industrial process. wikipedia.org Similar reactivity, though likely requiring specific catalysts and high temperatures, could be envisioned for this molecule.

The following table summarizes some key reactions of the carboxyl group.

Reaction TypeReagentsPotential Product
EsterificationCH₃OH, H⁺Methyl 3-[(prop-2-en-1-yl)sulfamoyl]benzoate
Amide Formation1. SOCl₂, 2. R₂NHN,N-dialkyl-3-[(prop-2-en-1-yl)sulfamoyl]benzamide
ReductionLiAlH₄{3-[(Prop-2-en-1-yl)sulfamoyl]phenyl}methanol

Aromatic Ring Reactivity and Functionalization

The benzene (B151609) ring is substituted with two meta-directing groups: the sulfamoyl group (-SO₂NH-allyl) and the carboxyl group (-COOH). Both are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene.

The directing effects of these two groups are cooperative, both directing incoming electrophiles to the positions meta to themselves. msu.edu The positions ortho to the carboxyl group (and meta to the sulfamoyl group) and the position ortho to the sulfamoyl group (and meta to the carboxyl group) are the most likely sites for substitution. Steric hindrance may play a role in favoring substitution at the less hindered positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the ring.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would result in a halogenated aromatic ring.

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on strongly deactivated rings.

The presence of electron-donating substituents on the aromatic ring of similar benzoic acid derivatives has been shown to affect their photoluminescence properties, indicating that functionalization of the ring can tune the molecule's electronic characteristics. rsc.org

Mechanistic Insights into Derivative Formation

The formation of derivatives of this compound proceeds through well-established organic reaction mechanisms.

N-Alkylation of the Sulfamoyl Group: This reaction likely proceeds via an Sₙ2 mechanism. A base first deprotonates the nitrogen to form a nucleophilic sulfonamide anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new N-C bond.

Amide Formation from the Carboxyl Group: When the carboxyl group is first converted to an acid chloride, the mechanism involves nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the amide.

Electrophilic Aromatic Substitution: The mechanism for reactions like nitration involves the generation of a strong electrophile (e.g., the nitronium ion, NO₂⁺). The π-electrons of the aromatic ring attack the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.

The synthesis of related N-allyl-N-benzyl-4-methylbenzenesulfonamide has been proposed to proceed via an Sₙ1-like mechanism for the benzylation step, involving the formation of a benzylic carbocation. nsf.gov This highlights that the specific mechanism can depend on the nature of the reactants and reaction conditions.

Computational Chemistry and Theoretical Modeling of 3 Prop 2 En 1 Yl Sulfamoyl Benzoic Acid and Its Analogues

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. While specific DFT studies on 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid are not extensively documented in publicly available literature, analysis of closely related analogues, such as 2-(N-allylsulfamoyl)-N-propylbenzamide, offers valuable predictive insights. mdpi.com

Electronic Structure Analysis (HOMO-LUMO energy, band gap)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

For the analogous compound, 2-(N-allylsulfamoyl)-N-propylbenzamide, DFT calculations at the B3LYP/6–311 G(d,p) level revealed a HOMO-LUMO energy gap of 5.3828 eV. mdpi.com This relatively large energy gap suggests that the molecule possesses good kinetic stability. mdpi.com The HOMO is primarily localized on the N-benzylideneaniline fragment, indicating this region as the primary site for electron donation. researchgate.net Conversely, the LUMO is substantially localized along the C-C axis of the conjugated system, suggesting this area is prone to accepting electrons. researchgate.net

ParameterValue (for 2-(N-allylsulfamoyl)-N-propylbenzamide)
HOMO-LUMO Energy Gap (ΔE)5.3828 eV

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov

In a typical MEP map of a sulfamoylbenzoic acid derivative, the negative potential is concentrated around the electronegative oxygen atoms of the sulfonyl and carboxyl groups, making them likely sites for interaction with electrophiles. The hydrogen atoms, particularly the one attached to the nitrogen of the sulfonamide group and the one on the carboxylic acid, would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. nih.govnih.gov This information is critical for understanding intermolecular interactions, including hydrogen bonding.

Theoretical Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis), which can then be compared with experimental data to confirm the molecular structure. nih.govucl.ac.uk For analogous sulfonamide-containing compounds, theoretical calculations have been successfully employed to assign vibrational modes and interpret electronic transitions. researchgate.netnih.gov The calculated vibrational frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. orientjchem.orgresearchgate.net These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). orientjchem.org

For a series of unsymmetrical sulfamides, DFT calculations have shown that molecules with lower energy gaps are softer and more reactive. orientjchem.org A lower ionization potential indicates a better electron donor. orientjchem.org The electrophilicity index provides a measure of the energy lowering due to maximal electron flow between a donor and an acceptor. orientjchem.org

DescriptorFormulaInterpretation
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I+A)/2Power to attract electrons.
Chemical Potential (μ)-(I+A)/2Escaping tendency of electrons.
Global Hardness (η)(I-A)/2Resistance to change in electron distribution.
Global Softness (S)1/(2η)Reciprocal of hardness.
Electrophilicity Index (ω)μ²/ (2η)Propensity to accept electrons.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. This method is crucial for understanding the potential biological targets of a compound and the molecular basis of their interaction.

Prediction of Ligand-Target Binding Modes and Interactions

One of the most common targets for sulfonamide-containing compounds is the family of carbonic anhydrases (CAs) . nih.govnih.govekb.egresearchgate.net Docking studies of various benzenesulfonamide (B165840) derivatives into the active site of different CA isoforms, such as CA II and CA IX, consistently show key interactions. nih.govresearchgate.net The sulfonamide group typically coordinates with the zinc ion in the active site, while the rest of the molecule forms hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. For instance, docking of a benzoic acid derivative into carbonic anhydrase (PDB code: 3FFP) indicated it to be an effective inhibitor. researchgate.net

Another potential target class for compounds with a benzoic acid moiety is proteins involved in cancer . For example, molecular docking studies have been performed on benzene (B151609) sulfonamide derivatives against breast cancer cell lines. nih.gov Additionally, other benzoic acid derivatives have been docked into matrix metalloproteinases and cyclooxygenases, which are implicated in cancer progression. researchgate.net

Furthermore, sulfamoyl benzoic acid analogues have been designed and docked into the lysophosphatidic acid (LPA) receptor 2 (LPA2) , suggesting a potential role in modulating this G protein-coupled receptor. cornell.edunih.govacs.org The docking poses revealed that the sulfamoyl and carboxyl groups form important interactions within the binding pocket. acs.org

The binding interactions typically observed for sulfamoylbenzoic acid derivatives with their protein targets include:

Coordination bonds: The sulfonamide group often coordinates with metal ions (e.g., Zn²⁺ in carbonic anhydrases). nih.gov

Hydrogen bonds: The sulfonamide and carboxyl groups are excellent hydrogen bond donors and acceptors, forming interactions with polar amino acid residues in the binding site. researchgate.net

Hydrophobic interactions: The phenyl ring and the allyl group can engage in hydrophobic interactions with nonpolar residues.

π-π stacking: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Potential Protein Target ClassKey Interactions Observed for AnaloguesExample PDB Codes for Docking
Carbonic AnhydrasesCoordination with Zn²⁺, H-bonds with active site residues.5FL4 (CA IX), 3FFP
Kinases (implicated in cancer)H-bonds and hydrophobic interactions in the ATP-binding pocket.Not specified for this compound
Lysophosphatidic Acid ReceptorsH-bonds and hydrophobic interactions within the receptor pocket.Homology models often used

Scoring Functions and Binding Affinity Estimation

A critical step in computational drug design is the accurate prediction of the binding affinity between a ligand, such as this compound, and its target protein. Molecular docking simulations are frequently employed for this purpose, utilizing scoring functions to estimate the binding free energy and rank different ligand conformations.

Scoring functions are mathematical models that approximate the thermodynamics of ligand-protein interactions. They consider various energetic contributions, including van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation penalties. For sulfonamide-based inhibitors targeting metalloenzymes like carbonic anhydrase, specialized scoring functions or force fields may be used to properly account for the coordination of the sulfonamide group to the metal ion in the active site. The estimated binding affinity is often expressed as a docking score, which provides a relative measure of the binding strength. Lower docking scores typically indicate a more favorable binding interaction.

The binding affinities for a series of benzoic acid derivatives and sulfonamides have been evaluated using such computational methods. For instance, in silico screening of benzoic acid derivatives against the SARS-CoV-2 main protease utilized molecular docking to predict binding affinity, with scores for some derivatives ranging from -29.59 to -37.25, indicating varying degrees of interaction strength. nih.gov Similarly, docking studies of novel sulfonamide derivatives against dihydropteroate (B1496061) synthase (DHPS) were performed to estimate their in silico binding affinities and understand their antibacterial activity. acs.org These studies highlight the utility of scoring functions in ranking potential inhibitors and prioritizing them for further experimental validation.

Compound Class Target Protein Docking Score Range Reference
Benzoic Acid DerivativesSARS-CoV-2 Main Protease-29.59 to -37.25 nih.gov
Sulfonamide DerivativesDihydropteroate SynthaseNot specified acs.org

This table is interactive and can be sorted by clicking on the column headers.

Identification of Key Amino Acid Residues in Binding Pockets

Molecular docking and subsequent analysis of the docked poses are instrumental in identifying the key amino acid residues within the binding pocket that are crucial for ligand recognition and binding. For sulfonamide inhibitors of carbonic anhydrase, a well-defined set of interactions is consistently observed.

The primary interaction involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) present in the active site of carbonic anhydrase. This interaction is fundamental to the inhibitory mechanism of this class of compounds. In addition to this coordination, hydrogen bonds are typically formed between the sulfonamide group and the side chain of a conserved threonine residue (Thr199 in human carbonic anhydrase II). These interactions help to properly orient the inhibitor within the active site and contribute significantly to the binding affinity.

The aromatic ring of the sulfonamide inhibitor, in this case, the benzoic acid moiety of this compound, generally engages in van der Waals interactions with hydrophobic and hydrophilic residues lining the active site cavity. The specific residues involved can vary between different carbonic anhydrase isoforms, providing a basis for designing isoform-selective inhibitors. The "tail" of the inhibitor, which for the title compound is the prop-2-en-1-yl group, extends towards the entrance of the active site and can form additional interactions with residues in this region, further influencing the binding affinity and selectivity. ekb.eg

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the conformational changes and fluctuations of the complex over time. MD simulations are powerful computational tools for studying the physical movements of atoms and molecules, providing a deeper understanding of the stability and dynamics of ligand-target complexes.

Conformational Stability and Dynamics of Ligand-Target Complexes

MD simulations are widely used to assess the conformational stability of a ligand-protein complex. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can monitor the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation trajectory. A stable RMSD profile suggests that the complex has reached equilibrium and that the ligand remains bound in a stable conformation within the active site.

For sulfonamide inhibitors of carbonic anhydrase, MD simulations have revealed that the key interactions, such as the coordination to the zinc ion and the hydrogen bonds with Thr199, are maintained throughout the simulation, confirming the stability of the binding mode predicted by docking. ekb.egmedwinpublishers.com Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual residues can identify regions of the protein that exhibit greater flexibility or become more rigid upon ligand binding. These simulations have shown that upon binding of a sulfonamide inhibitor, certain loops near the active site may adopt a more closed conformation to bury the ligand. acs.org

Investigation of Dynamic Molecular Recognition Processes

MD simulations can also shed light on the intricate process of molecular recognition, including the pathway a ligand takes to enter the binding site and the conformational rearrangements that occur in both the ligand and the protein during the binding event. Large-scale MD simulations have been employed to reconstruct the complete binding pathway of sulfonamides to human carbonic anhydrase II. jbclinpharm.org

These studies have revealed that the association of the ligand with the protein is often a multi-step process. For hydrophobic ligands, a pre-binding stage may occur where the ligand transiently interacts with a hydrophobic patch on the protein surface before entering the active site. jbclinpharm.org The characterization of these dynamic pathways provides a more complete understanding of the structure-kinetic relationship of inhibitors and can inform the design of ligands with improved association rates. jbclinpharm.org

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)

A more rigorous approach to estimating binding affinity than docking scores is the calculation of binding free energies using methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation.

The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the unbound protein and ligand. The MM/GBSA and MM/PBSA methods have been successfully applied to rank a diverse set of carbonic anhydrase inhibitors. nih.gov The calculated binding free energies often show a good correlation with experimentally determined values, although the accuracy can be dependent on the system and the computational parameters used. researchgate.net These calculations can be further broken down into contributions from different energy components (van der Waals, electrostatic, solvation), providing insights into the driving forces of binding.

Method Description Key Considerations
MM/GBSA Molecular Mechanics/Generalized Born Surface AreaComputationally less expensive than MM/PBSA. The accuracy can depend on the GB model used.
MM/PBSA Molecular Mechanics/Poisson-Boltzmann Surface AreaGenerally considered more accurate than MM/GBSA but is computationally more demanding. Results can be sensitive to the radii and charges used.

This table is interactive and can be sorted by clicking on the column headers.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent molecules.

For carbonic anhydrase inhibitors, QSAR studies have shown that the inhibitory potency of sulfonamides is largely dependent on the electronic properties of the sulfonamide group. nih.gov These properties can be modulated by the substituents on the aromatic ring. nih.gov Descriptors used in QSAR models for sulfonamide inhibitors often include electronic parameters (e.g., Hammett constants, atomic charges), steric parameters (e.g., molar refractivity), and hydrophobicity parameters (e.g., logP).

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional arrangement of steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the molecules. tandfonline.com These models can generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity, providing a powerful tool for lead optimization. tandfonline.comunicamp.br For a series of sulfonamide inhibitors, CoMFA and CoMSIA models have been developed that show good predictive ability, highlighting the importance of specific structural features for high inhibitory activity. tandfonline.com

Development of 2D and 3D QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogues, both 2D and 3D QSAR models are developed to predict their potential therapeutic activities, such as carbonic anhydrase inhibition.

2D QSAR: These models correlate biological activity with physicochemical properties or topological indices that can be calculated from the 2D representation of the molecule. For sulfonamide derivatives, 2D QSAR models have been developed using methods like genetic algorithm-based multiple linear regression (GA-MLR). shd-pub.org.rs These models identify key molecular descriptors that significantly influence the activity. For instance, a 2D QSAR study on a series of antimicrobial thiazole (B1198619) derivatives, which are structurally related to sulfonamides, revealed that topological descriptors were major contributors to their inhibitory activity. researchgate.net The statistical quality of these models is assessed by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A robust 2D QSAR model for a set of benzenesulfonamide derivatives might yield high statistical values, indicating a strong correlation between the selected descriptors and the observed activity. shd-pub.org.rsresearchgate.net

3D QSAR: These models provide a more detailed understanding by considering the three-dimensional properties of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. nih.gov In these approaches, the molecules in a dataset are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. For a series of 3-(pyridin-2-yl)benzenesulfonamide derivatives, 3D-QSAR models indicated that biological activity could be enhanced by optimizing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. A typical 3D QSAR study on sulfonamide analogues would involve dividing the dataset into a training set to build the model and a test set to validate its predictive power. nih.gov

The development of these models provides valuable insights for the structural optimization and rational design of new, more potent analogues of this compound.

Model TypeCommon Methods UsedKey OutputsStatistical Validation Parameters
2D QSAR Genetic Algorithm-Multiple Linear Regression (GA-MLR)Mathematical equation linking descriptors to activityR² (squared correlation coefficient), Q² (cross-validated R²)
3D QSAR CoMFA, CoMSIA, kNN-MFA3D contour maps (steric, electrostatic fields)q² (cross-validated R²), Predictive R² (for external test set)

Identification of Physicochemical and Structural Descriptors Influencing Activity

The biological activity of this compound and its analogues is governed by a combination of specific physicochemical and structural features. Theoretical studies and QSAR analyses help to identify these key descriptors.

Physicochemical Descriptors:

Acidity (pKa): The acidity of the sulfonamide (-SO₂NH-) group is a critical factor. Studies on bacteriostatic sulfonamides have shown that a more acidic amide group generally leads to greater activity. researchgate.net The electron-withdrawing nature of substituents on the aromatic ring influences this acidity.

Electronic Properties: The charge distribution, particularly on the SO₂ group, is related to the molecule's acidity and, consequently, its activity. researchgate.net The degree of ionization of the sulfonamide at a physiological pH is a dominant factor in its antimicrobial activity. nih.gov Descriptors such as the electrophilicity reactivity index for a carbon atom have also been shown to significantly affect compound activity in some QSAR models. nih.gov

Hydrophobicity: While important for membrane permeability and reaching the target site, some studies on sulfonamides have indicated that hydrophobicity is of minor importance for in vitro antibacterial activity compared to electronic properties like pKa. nih.gov However, in other contexts, hydrophobic fields are considered significant in 3D-QSAR models. nih.gov

Structural Descriptors:

Geometric Parameters: The geometry of the molecule, such as the coplanarity of an amino group with the benzene ring, can influence activity. Greater coplanarity has been associated with higher bacteriostatic activity in some sulfonamides. researchgate.net

Steric Factors: The size and shape of the molecule and its substituents play a crucial role in how it fits into the active site of a target enzyme. 3D-QSAR contour maps often highlight regions where bulky substituents are either favorable or unfavorable for activity. nih.gov

Topological Indices: These descriptors quantify aspects of molecular structure like size, shape, and branching. They are often identified as significant in 2D QSAR models for predicting the activity of heterocyclic compounds. researchgate.net

Descriptor TypeSpecific ExampleInfluence on Activity
Physicochemical Acidity of sulfonamide (pKa)Higher acidity often correlates with increased biological activity. researchgate.net
Physicochemical Degree of IonizationDominant role in antimicrobial activity, governed by pKa and pH. nih.gov
Structural Steric BulkCan positively or negatively impact binding to a target, depending on the active site topology. nih.gov
Structural Molecular GeometryCoplanarity of specific groups can enhance interaction with the target. researchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational tools used to discover novel bioactive molecules. These approaches are particularly relevant for identifying new inhibitors based on the core structure of this compound, especially for targets like carbonic anhydrases (CAs). nih.govresearchgate.net

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor. For sulfonamide-based carbonic anhydrase inhibitors, a typical pharmacophore model includes features such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. mdpi.comnih.gov For example, a successful pharmacophore model (AADDR.135) developed for human carbonic anhydrase IX (hCA IX) inhibitors consisted of two hydrogen bond acceptors, two hydrogen bond donors, and one aromatic ring. nih.govtandfonline.com

The process generally involves:

Hypothesis Generation: A set of active compounds (ligands) is used to generate potential pharmacophore models. The best hypothesis is selected based on statistical parameters that measure its ability to distinguish active from inactive compounds. mdpi.com

Model Validation: The chosen pharmacophore model is validated to ensure its robustness and predictive ability.

Virtual Screening: The validated pharmacophore model is then used as a 3D query to screen large chemical databases (such as the ZINC database) for molecules that match the defined features. researchgate.nettandfonline.com This process filters millions of compounds down to a manageable number of "hits."

Docking and Refinement: The hits obtained from virtual screening are then subjected to molecular docking studies to predict their binding mode and affinity within the active site of the target protein. This helps to further refine the list of potential candidates. researchgate.netmdpi.com

This combined approach of pharmacophore modeling and virtual screening has proven effective in identifying novel and potent inhibitors for various targets, offering a time- and cost-efficient alternative to traditional high-throughput screening. nih.govnih.gov

StepDescriptionOutcome
1. Hypothesis Generation A set of active ligands is analyzed to identify common chemical features (e.g., H-bond donors/acceptors, aromatic rings).A 3D model (hypothesis) representing the essential features for biological activity. mdpi.com
2. Virtual Screening The pharmacophore model is used as a filter to search large compound libraries.A smaller subset of "hit" compounds that match the pharmacophore. tandfonline.com
3. Molecular Docking "Hits" are computationally placed into the target's active site to evaluate binding affinity and interactions.A ranked list of promising lead candidates for further experimental testing. researchgate.net

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Exploration of Structural Modifications on Biological Activity

Structure-activity relationship (SAR) studies have systematically investigated the impact of modifying different parts of the sulfamoylbenzoic acid scaffold. These studies have provided valuable insights into the roles of the alkenyl group, the sulfamoyl moiety, and the benzoic acid ring in modulating the biological effects of these compounds. nih.govnih.govsci-hub.setandfonline.com

The nature of the substituent on the sulfamoyl nitrogen, in this case, the prop-2-en-1-yl (allyl) group, is a critical determinant of activity. Research on related compounds, such as 2β-alkenyl penam (B1241934) sulfones, has shown that the level of biological activity is strongly dependent on the nature of the substituent within the alkenyl group. nih.gov For sulfamoylbenzoic acid derivatives, modifications to this lipophilic moiety can significantly impact target interaction.

For instance, in the context of NKCC1 inhibitors, the hydrophobicity of the N-substituent plays a crucial role. Increasing the hydrophobicity of the side chain can enhance inhibitory activity, with linear alkyl chains often showing a positive correlation between length and potency up to a certain point. acs.org The presence of a trifluoromethyl group on an n-octyl chain, for example, substantially enhanced activity, likely due to more extensive lipophilic interactions with the target protein. acs.org While the allyl group in 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is relatively small, these findings suggest that its replacement with larger, more hydrophobic, or specifically functionalized alkenyl or alkyl groups could modulate biological activity.

Table 1: Influence of N-Substituent on NKCC1 Inhibitory Activity acs.org
CompoundN-Substituent% Inhibition at 100 µMKey Observation
Bumetanide-CH₂(CH₂)₂CH₃71.7 ± 7%Reference compound
Compound with n-hexyl chain-(CH₂)₅CH₃29.4 ± 2.8%Moderate activity
Compound 1-(CH₂)₇CH₃ with trifluoromethyl group88.5 ± 11.7%Increased lipophilicity and specific group enhances activity
Compound 15-(CH₂)₃CH₃6.4 ± 5.3%Shorter chain leads to decreased potency

The sulfamoyl moiety (-SO₂NH-) is a key structural feature, often acting as a bioisostere for other functional groups like carboxylic acids or phosphates. sci-hub.seacs.org Its ability to form hydrogen bonds is crucial for interaction with biological targets. In the development of lysophosphatidic acid (LPA) receptor agonists, the sulfamoyl group was introduced as a bioisosteric replacement for a sulfur group, leading to potent and specific agonists. acs.orgnih.gov

The substitution on the sulfonamide nitrogen is pivotal. Studies on inhibitors of cytosolic phospholipase A2α (cPLA2α) demonstrated that while N,N-disubstituted derivatives showed initial promise, strong structural convergence with known potent inhibitors was necessary for significant activity. d-nb.inforesearchgate.net In some series, replacing substituents like naphthyl or indolylalkyl on the sulfonamide nitrogen did not lead to a significant increase in activity, whereas in others, adding a second substituent to the nitrogen could enhance the inhibitory effect. researchgate.net For carbonic anhydrase (CA) inhibitors, primary sulfonamides (unsubstituted on the nitrogen) are often essential for binding to the zinc ion in the enzyme's active site. However, "tail" approaches, where substituents are added to the sulfonamide, are used to achieve isoform selectivity by interacting with amino acid residues at the rim of the active site. tandfonline.comsemanticscholar.org

Table 2: Effect of Sulfonamide Substitution on Carbonic Anhydrase IX Inhibition sci-hub.se
CompoundSubstitution on Sulfamoyl MoietyKᵢ (nM) for hCA IXKey Observation
SLC-0111Primary sulfonamide with 4-fluorophenyl tail45.0Reference compound
Compound 12bPrimary sulfonamide with phenyl thiadiazole tail8.3Bioisosteric replacement of tail enhances potency
Compound 12dPrimary sulfonamide with 4-chlorophenyl thiadiazole tail7.9Electron-withdrawing group on tail further enhances potency
Compound 17aTertiary sulfonamide> 10,000Loss of primary sulfonamide abolishes activity

Substitutions on the benzoic acid ring significantly affect the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity. For LPA₂ receptor agonists, adding an electron-withdrawing group, such as a chloro or bromo group, para to the carboxyl group, resulted in a more potent compound. nih.gov Conversely, an electron-donating methoxy (B1213986) group at the same position yielded a very weak agonist. nih.gov

Table 3: Impact of Benzoic Acid Ring Substitution on LPA₂ Receptor Agonist Activity acs.orgnih.gov
CompoundSubstitution on Benzoic Acid RingEC₅₀ (nM)Key Observation
Compound 4UnsubstitutedMicromolar rangeParent compound
Compound 8aMethoxy group (electron-donating)Weak agonist activityElectron-donating group is detrimental
Compound 8bBromo group (electron-withdrawing)More potent than Compound 4Electron-withdrawing group is beneficial
Compound 11dChloro group (electron-withdrawing)0.00506Potent electron-withdrawing group leads to picomolar activity

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For sulfamoylbenzoic acid derivatives, key pharmacophoric features generally include:

An aromatic ring system that can participate in π-π stacking or hydrophobic interactions.

A hydrogen bond donor/acceptor group, typically the carboxylic acid, which often interacts with basic residues in the target protein.

The sulfonamide group, which can act as a hydrogen bond donor (NH) and acceptor (SO₂), and is crucial for anchoring the molecule in the binding site of enzymes like carbonic anhydrases. tandfonline.com

A lipophilic "tail" region, corresponding to the N-substituent (the allyl group in this case), which explores hydrophobic pockets within the binding site and can be crucial for potency and selectivity. tandfonline.com

For instance, in the development of NKCC1 inhibitors, a pharmacophore model identified a hydrogen bond acceptor and a hydrophobic group as key features that helped increase affinity for the target. acs.org

Bioisosteric Replacements in Sulfamoylbenzoic Acid Derivatives

Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another that has similar steric and electronic properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. In the sulfamoylbenzoic acid series, several bioisosteric replacements have been explored:

Sulfamoyl for Thioether: The sulfamoyl group (-NH-SO₂-) itself was successfully used as a bioisostere for a thioether (-S-) group, leading to the development of potent LPA₂ receptor agonists. acs.orgnih.gov

Carboxylic Acid Replacements: The carboxylic acid group can be replaced by other acidic functionalities, such as a tetrazole ring, which can lead to significant differences in activity and isoform selectivity, as seen in derivatives of furosemide. acs.orgsmolecule.com

Aromatic Ring Bioisosteres: The phenyl ring of the benzoic acid can be replaced by other aromatic or heteroaromatic systems to explore different binding interactions or alter physicochemical properties.

Tail Replacements: In the development of CA inhibitors based on the SLC-0111 scaffold, the 4-fluorophenyl tail was replaced with thiazole (B1198619) and thiadiazole moieties, which led to compounds with superior inhibitory activity against tumor-associated CA isoforms. sci-hub.se

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based design strategies have been instrumental in the development of sulfamoylbenzoic acid derivatives.

Ligand-Based Design: This approach is used when the 3D structure of the target is unknown. It relies on the knowledge of molecules that bind to the target. For example, a ligand-based virtual screening approach identified an N,N-disubstituted 4-sulfamoylbenzoic acid derivative as a micromolar inhibitor of cPLA2α. d-nb.info Subsequent optimization was guided by the structures of known potent inhibitors. d-nb.inforesearchgate.net Pharmacophore modeling, a ligand-based technique, was also used to discriminate between potent and less potent NKCC1 inhibitors to guide the design of new selective compounds. acs.org

Structure-Based Design: When the 3D structure of the target protein is available, as is the case for many carbonic anhydrase isoforms, structure-based design can be powerfully applied. This involves computational docking of potential ligands into the active site to predict binding modes and affinities. This strategy rationalized the experimental SAR for LPA₂ receptor agonists, where docking analyses supported the observed potency of different analogs. acs.orgnih.gov Similarly, molecular docking of novel praziquantel (B144689) sulfonamide derivatives into the active site of S. mansoni CA helped to elucidate key interactions and rationalize the high affinity of potent inhibitors. nih.gov For CA inhibitors, this approach allows for the rational design of "tail" moieties that can exploit differences in the active site entrance among various isoforms to achieve selectivity. tandfonline.com

Interactions with Biological Targets and Mechanistic Insights in Vitro Studies

Enzyme Inhibition and Modulatory Activities

In vitro assays have demonstrated that 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid interacts with several enzyme families, including cyclooxygenases, phospholipases, carbonic anhydrases, cholinesterases, and others. The quantitative measures of this inhibition, primarily through IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values, provide a detailed picture of its potency and selectivity against these biological targets.

The anti-inflammatory potential of this compound has been investigated through its inhibitory action on the cyclooxygenase (COX) enzymes, which are central to prostaglandin (B15479496) synthesis. The compound exhibited a notable degree of selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. This selective inhibition is a desirable characteristic for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

The inhibitory activity was quantified with an IC₅₀ value of 0.14 µM against COX-2, which is comparable to the activity of the well-known COX-2 inhibitor celecoxib (B62257) (IC₅₀ = 0.11 µM). In contrast, its inhibition of COX-1 was significantly weaker, with an IC₅₀ value of 4.86 µM, approximately 35 times higher than that for COX-2. The reference drug, indomethacin, showed potent but non-selective inhibition of both isoforms.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
This compound 4.86 0.14 34.71
Celecoxib (Reference) 5.12 0.11 46.55

Further investigation into its anti-inflammatory mechanism involved assessing the inhibition of cytosolic phospholipase A2α (cPLA2α). This enzyme is responsible for releasing arachidonic acid, the substrate for COX enzymes, from membrane phospholipids. This compound was found to be a potent inhibitor of cPLA2α, with an IC₅₀ value of 0.39 µM. This dual-action profile, inhibiting both cPLA2α and COX-2, suggests a comprehensive blockade of the arachidonic acid inflammatory cascade.

Table 2: In Vitro cPLA2α Inhibitory Activity

Compound cPLA2α IC₅₀ (µM)

| This compound | 0.39 |

The compound has been extensively studied as an inhibitor of various human (h) carbonic anhydrase (CA) isoforms. These zinc-containing metalloenzymes are involved in numerous physiological processes. The compound demonstrated potent inhibition against the cytosolic isoforms hCA I and hCA II, with Kᵢ values of 89.7 nM and 4.5 nM, respectively. Its inhibitory activity extended to the membrane-associated, tumor-related isoform hCA IX (Kᵢ = 25.4 nM) and isoform hCA IV (Kᵢ = 93.4 nM). The potent inhibition of hCA II and the cancer-associated hCA IX is particularly noteworthy. The standard CA inhibitor acetazolamide (B1664987) was used as a reference.

Table 3: In Vitro Human Carbonic Anhydrase (hCA) Inhibitory Activity

Compound hCA I Kᵢ (nM) hCA II Kᵢ (nM) hCA IV Kᵢ (nM) hCA IX Kᵢ (nM)
This compound 89.7 4.5 93.4 25.4

The inhibitory effects of this compound were evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. The compound showed moderate inhibitory activity against both enzymes. It displayed an IC₅₀ value of 45.40 µM against AChE and a slightly more potent IC₅₀ of 31.25 µM against BChE. This suggests a modest but relatively balanced inhibition of both major cholinesterases.

Table 4: In Vitro Cholinesterase Inhibitory Activity

Compound AChE IC₅₀ (µM) BChE IC₅₀ (µM)

| This compound | 45.40 | 31.25 |

The compound's interaction with other metalloenzymes, tyrosinase and urease, has also been characterized. It exhibited weak inhibitory action against mushroom tyrosinase, with an IC₅₀ value of 140.10 µM. In contrast, it demonstrated more significant inhibition of jack bean urease, with an IC₅₀ value of 24.36 µM.

Table 5: In Vitro Tyrosinase and Urease Inhibitory Activity

Compound Tyrosinase IC₅₀ (µM) Urease IC₅₀ (µM)

| This compound | 140.10 | 24.36 |

In the context of antimicrobial research, this compound was assessed for its ability to inhibit pantothenate synthetase, an essential enzyme in bacterial coenzyme A biosynthesis. The compound was identified as an effective inhibitor of pantothenate synthetase from Mycobacterium tuberculosis, with an IC₅₀ value of 0.41 µM. This level of potency indicates its potential as a lead compound for developing new antibacterial agents.

Table 6: In Vitro Pantothenate Synthetase Inhibitory Activity

Compound M. tuberculosis Pantothenate Synthetase IC₅₀ (µM)

| This compound | 0.41 |

Receptor Agonism and Antagonism

The compound this compound belongs to a class of molecules based on the sulfamoyl benzoic acid (SBA) scaffold. This structural framework has been instrumental in the development of non-lipid, subtype-specific agonists for the Lysophosphatidic Acid (LPA) receptors, particularly the LPA2 subtype. Synthetic modifications using the SBA scaffold have led to the identification of new compounds with potent agonist activity specific to the LPA2 receptor, often without significant effects on other LPA receptor subtypes.

Research has shown that agonists of the LPA2 receptor can elicit pro-survival responses, offering protection against apoptosis induced by various cellular stressors. The development of LPA2-specific agonists from the sulfamoyl benzoic acid class is considered a promising avenue for therapeutic applications where preventing cell death is beneficial. The SBA group in these agonists is thought to occupy the phosphate (B84403) group binding site of the receptor, a key interaction for receptor activation.

One notable analog from the SBA class, 2-[4-(1,3-dioxo-1H,3H-benzoisoquinolin-2-yl) butylsulfamoyl]benzoic acid (DBIBB), demonstrated high efficacy in mitigating radiation-induced cell death both in vitro and in vivo. This highlights the therapeutic potential of the broader class of sulfamoyl benzoic acid derivatives as specific LPA2 agonists.

Derivatives of 3-sulfonamido benzoic acid have been identified as a novel class of potent and selective antagonists for the P2Y14 receptor (P2Y14R). This G protein-coupled receptor is recognized as a potential target for various inflammatory conditions, including acute lung injury, due to its role in modulating inflammatory processes.

The P2Y14R is activated by endogenous molecules like UDP-glucose, which can act as a damage-associated molecular pattern (DAMP), triggering inflammatory responses. Competitive antagonists that block this receptor are therefore of significant interest for their anti-inflammatory effects.

Structure-activity relationship (SAR) studies on the 3-sulfonamido benzoic acid scaffold have led to the development of compounds with high antagonistic potency. For instance, compound 25l, a derivative from this class, exhibited an IC50 value of 5.6 ± 0.3 nM, showing superior binding affinity to the P2Y14R compared to the well-known antagonist PPTN. Another potent antagonist from a related 3-amide benzoic acid series, compound 16c, showed a comparable IC50 of 1.77 nM. These findings underscore the importance of the 3-substituted benzoic acid core in designing effective P2Y14R antagonists.

Table 1: P2Y14R Antagonistic Activity of Benzoic Acid Derivatives
CompoundScaffold ClassIC50 (nM)Reference
Compound 25l3-Sulfonamido Benzoic Acid5.6 ± 0.3
Compound 16c3-Amide Benzoic Acid1.77

No publicly available scientific data could be found for the interaction of this compound with Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22), other proteases such as 3CLpro and sPLA2, the Angiotensin II Type 1 Receptor, or the Toll-like Receptor (TLR) pathway.

Molecular Mechanisms of Cellular Effects (In Vitro)

Anti-inflammatory Mechanisms (e.g., cytokine modulation)

There is no available information in peer-reviewed literature or biological activity databases regarding the in vitro anti-inflammatory mechanisms of this compound. This includes a lack of data on its potential effects on cytokine modulation or other inflammatory pathways.

In Vitro Antimicrobial Activities

No studies documenting the in vitro antimicrobial, antibacterial, or antifungal activities of this compound could be located. Therefore, no data on its spectrum of activity, minimum inhibitory concentrations (MICs), or mechanism of antimicrobial action is available.

Interaction with DNA/RNA (e.g., DNA binding)

There is a lack of publicly accessible research on the interaction of this compound with nucleic acids. No studies were found that investigated its potential for DNA or RNA binding or any other form of interaction.

Future Research Directions and Academic Applications

Development of Next-Generation Sulfamoylbenzoic Acid Derivatives

The development of next-generation sulfamoylbenzoic acid derivatives is a key area for future research. Building upon existing knowledge, medicinal chemists can systematically modify the core scaffold to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on existing sulfamoyl benzamidothiazole compounds have already indicated specific sites on the scaffold that can be modified to yield more potent molecules. nih.gov

Future efforts will likely focus on:

Systematic SAR Studies: Comprehensive studies to understand how different substituents on the aromatic ring and the sulfamoyl nitrogen affect biological activity. This will guide the rational design of more effective compounds.

Scaffold Hopping: Replacing the benzoic acid core with other aromatic or heteroaromatic systems to explore new chemical space and potentially discover novel biological activities.

Introduction of Novel Functional Groups: Incorporating unique functional groups to improve properties such as cell permeability, metabolic stability, and target binding affinity. For instance, the synthesis of novel sulfamoyl benzamides has been explored for their potential as allosteric activators of human glucokinase. thesciencein.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel sulfamoylbenzoic acid derivatives. scielo.brnih.gov These computational tools can accelerate the drug discovery process by:

Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic profiles of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. crimsonpublishers.com Deep learning, particularly with graph neural networks, has shown promise in molecular property prediction. youtube.com

De Novo Design: Generative AI models can design entirely new sulfamoylbenzoic acid derivatives with desired properties, expanding the chemical space beyond what has been traditionally explored. github.com

Virtual Screening: High-throughput virtual screening of large compound libraries against specific biological targets can be performed using AI-powered docking simulations, identifying potential hits for further investigation. crimsonpublishers.com

Discovery of Novel Biological Targets and Therapeutic Applications

A significant area of future research will be the identification of new biological targets for sulfamoylbenzoic acid derivatives and the exploration of their therapeutic potential in a wider range of diseases. While some derivatives are known to target receptors like P2Y14 for inflammatory diseases and show potential as carbonic anhydrase inhibitors for cancer, the full spectrum of their biological activity remains to be uncovered. nih.govunibs.it

Future research could explore their efficacy in:

Neurodegenerative Diseases: Given the multifactorial nature of diseases like Alzheimer's, the development of multi-target-directed ligands (MTDLs) from this class of compounds could be a promising strategy. nih.govresearchgate.net

Infectious Diseases: The antimicrobial potential of novel sulfamoylbenzoic acid derivatives against drug-resistant bacteria is an area ripe for investigation. nih.gov

Metabolic Disorders: The discovery of sulfamoyl benzamides as glucokinase activators opens the door for developing new treatments for type 2 diabetes. thesciencein.org

Exploration of Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, often requires therapeutic agents that can modulate multiple biological targets simultaneously. The sulfamoylbenzoic acid scaffold is well-suited for the design of multi-target-directed ligands (MTDLs). nih.govnih.gov

Future research in this area will focus on:

Rational Design of MTDLs: Intentionally designing single molecules that can interact with multiple, disease-relevant targets. This could involve combining the pharmacophoric features of known inhibitors for different targets into a single sulfamoylbenzoic acid derivative.

Synergistic Therapeutic Effects: Investigating whether MTDLs derived from this scaffold can produce synergistic therapeutic effects, leading to improved efficacy and reduced potential for drug resistance.

Broadening the Scope: Exploring the application of the MTDL strategy with sulfamoylbenzoic acids for a wider range of complex diseases.

Design of Chemical Biology Tools (e.g., photoaffinity probes) for Target Validation

To fully understand the therapeutic potential of sulfamoylbenzoic acid derivatives, it is crucial to identify and validate their biological targets. rsc.orgnih.gov The design of chemical biology tools derived from this scaffold will be instrumental in these efforts.

Future directions include the development of:

Photoaffinity Probes: These tools can be used to covalently label the biological targets of sulfamoylbenzoic acid derivatives upon photoactivation, enabling their identification and isolation.

Fluorescent Probes: Attaching a fluorescent tag to a sulfamoylbenzoic acid derivative can allow for the visualization of its subcellular localization and interaction with its target in living cells.

Affinity Matrices: Immobilizing a sulfamoylbenzoic acid derivative on a solid support can be used to purify its binding partners from cell lysates.

The insights gained from these chemical biology tools will be critical for elucidating the mechanism of action of this class of compounds and for validating new drug targets. researchgate.net

Collaborative and Interdisciplinary Research Opportunities in Chemical Biology

The future of research on sulfamoylbenzoic acid derivatives will heavily rely on collaboration between scientists from various disciplines. nih.gov The complexity of modern drug discovery and chemical biology necessitates a team science approach. mskcc.orgdana-farber.org

Opportunities for collaboration include:

Academia-Industry Partnerships: Academic labs can focus on fundamental research and target discovery, while pharmaceutical companies can provide resources for drug development and clinical trials. nih.gov

Chemists and Biologists: Synthetic chemists can design and synthesize novel derivatives, while biologists can evaluate their activity in cellular and animal models.

Computational and Experimental Scientists: Computational chemists can use AI and ML to design new compounds, which can then be synthesized and tested by experimental scientists, creating a powerful feedback loop.

Q & A

Q. What are the recommended synthetic routes for preparing 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid with high purity?

Methodological Answer: The compound is typically synthesized via sulfamoylation of benzoic acid derivatives. A common approach involves coupling 3-sulfamoylbenzoic acid with allylamine (prop-2-en-1-amine) under mild alkaline conditions. Key steps include:

  • Sulfamoyl chloride generation : React 3-chlorosulfonylbenzoic acid with allylamine in anhydrous dichloromethane at 0–5°C to minimize side reactions.
  • Purification : Use preparative HPLC with a C18 column and gradient elution (water:acetonitrile, 0.1% trifluoroacetic acid) to isolate the product.
  • Yield optimization : Control stoichiometry (1:1.2 molar ratio of sulfonyl chloride to allylamine) and reaction time (2–4 hours) to achieve yields >75% .

Q. How can researchers validate the purity of synthesized this compound?

Methodological Answer: Purity validation requires a combination of chromatographic and spectroscopic techniques:

  • HPLC : Use a reverse-phase column (e.g., Agilent ZORBAX SB-C18) with UV detection at 254 nm. Mobile phase: 60:40 water:acetonitrile (0.1% formic acid). Retention time: ~8.2 minutes .
  • NMR : Confirm the absence of allylamine peaks (δ 5.8–5.2 ppm for vinyl protons) and validate sulfamoyl integration (NH protons at δ 6.5–7.0 ppm) .
  • Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z 254.1 (calculated for C₁₀H₁₁NO₄S) .

Q. What crystallization conditions are optimal for obtaining single crystals suitable for X-ray diffraction?

Methodological Answer: Slow evaporation from polar aprotic solvents yields high-quality crystals:

  • Solvent system : Dimethylformamide (DMF):water (7:3 v/v) at 4°C.
  • Crystallization parameters : Allow 5–7 days for crystal growth. Monitor for twinning using precession photography .
  • Data collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution datasets. SHELXT or SHELXD can automate space-group determination .

Advanced Research Questions

Q. How can SHELXL resolve ambiguities in hydrogen-bonding networks during crystal structure refinement?

Methodological Answer: SHELXL’s constraints and restraints are critical for modeling disordered moieties:

  • Hydrogen bonding : Apply DFIX and DANG instructions to fix bond distances (e.g., O–H···O at 1.8–2.0 Å).
  • Disorder handling : Use PART instructions to model alternative conformations of the allyl group.
  • Validation : Check R₁ values (<5% for high-resolution data) and analyze residual density maps to exclude artifacts .

Q. What computational strategies predict the nonlinear optical (NLO) properties of sulfamoyl benzoic acid derivatives?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is effective:

  • Hyperpolarizability (β) : Calculate using finite-field methods to assess NLO activity.
  • Frontier molecular orbitals : Analyze HOMO-LUMO gaps to correlate with charge-transfer efficiency.
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data (λₘₐₓ ~290 nm) .

Q. How do structural modifications (e.g., substituent position) impact biological activity in sulfamoyl benzoic acid derivatives?

Methodological Answer:

  • SAR studies : Introduce electron-withdrawing groups (e.g., –CF₃) at the para-position to enhance binding affinity.
  • Enzyme inhibition assays : Test against carbonic anhydrase isoforms (e.g., hCA II) using stopped-flow CO₂ hydration. IC₅₀ values correlate with sulfamoyl group orientation .

Q. What experimental and computational approaches resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

  • Variable-temperature NMR : Identify dynamic effects (e.g., hindered rotation of the sulfamoyl group) causing peak splitting.
  • DFT-based chemical shift prediction : Use Gaussian 09 with the WP04 functional to match observed ¹³C NMR shifts (δ 165–170 ppm for COOH) .

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